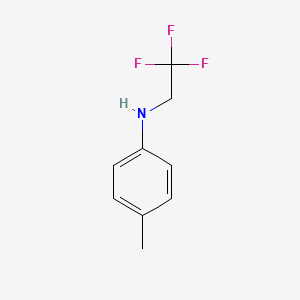4-Methyl-N-(2,2,2-trifluoroethyl)aniline
CAS No.: 62351-55-7
Cat. No.: VC13326697
Molecular Formula: C9H10F3N
Molecular Weight: 189.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62351-55-7 |
|---|---|
| Molecular Formula | C9H10F3N |
| Molecular Weight | 189.18 g/mol |
| IUPAC Name | 4-methyl-N-(2,2,2-trifluoroethyl)aniline |
| Standard InChI | InChI=1S/C9H10F3N/c1-7-2-4-8(5-3-7)13-6-9(10,11)12/h2-5,13H,6H2,1H3 |
| Standard InChI Key | SYCRPKNQSUNCFC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NCC(F)(F)F |
| Canonical SMILES | CC1=CC=C(C=C1)NCC(F)(F)F |
Introduction
Structural and Molecular Characteristics
4-Methyl-N-(2,2,2-trifluoroethyl)aniline (C₉H₁₀F₃N) has a molecular weight of 189.18 g/mol. Its structure consists of an aniline backbone modified at the nitrogen atom by a 2,2,2-trifluoroethyl group and a methyl group at the para position of the aromatic ring. The trifluoroethyl group introduces significant electronegativity, influencing the compound’s reactivity and physical properties. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀F₃N |
| Molecular Weight | 189.18 g/mol |
| LogP (Predicted) | ~2.6 (based on analogs) |
| Topological Polar SA | ~20 Ų |
The methyl group enhances solubility in organic solvents, while the trifluoroethyl group contributes to metabolic stability, a trait leveraged in pharmaceutical intermediates.
Synthetic Methodologies
Nucleophilic Substitution Routes
A common approach to N-trifluoroethylation involves reacting 4-methylaniline with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl chloride or bromide) under basic conditions. This method mirrors protocols used for synthesizing 2-bromo-4-methyl-N-(2,2,2-trifluoroethyl)aniline, where the amine group attacks the electrophilic carbon of the trifluoroethyl halide. For example:
Reaction Scheme:
Typical conditions include:
-
Bases: Potassium carbonate or triethylamine to deprotonate the amine.
Yields for analogous reactions range from 62% to 67%, with purity exceeding 99% after extraction and drying .
Reductive Amination
An alternative route employs reductive amination using trifluoroacetaldehyde and 4-methylaniline in the presence of a reducing agent like sodium cyanoborohydride. This method avoids handling volatile halides but requires stringent control over reaction stoichiometry.
Physicochemical Properties
The compound’s properties are inferred from structurally similar analogs:
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | ~250°C (estimated) | |
| Density | 1.3–1.4 g/cm³ | |
| Solubility | Soluble in DCM, ethanol | |
| Stability | Stable under inert conditions |
The trifluoroethyl group reduces basicity compared to unsubstituted anilines, with a pKa estimated near 3.5–4.0. This lower basicity impacts its reactivity in electrophilic aromatic substitution reactions.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The trifluoroethyl group enhances drug candidates’ metabolic stability and membrane permeability. For instance, analogs like 2-fluoro-4-(trifluoromethyl)aniline are key intermediates in antiviral and anticancer agents .
Materials Science
Fluorinated anilines are precursors for conductive polymers and liquid crystals. The methyl group improves solubility in polymer matrices, while the trifluoroethyl moiety fine-tunes electronic properties.
Comparative Analysis with Related Compounds
Challenges and Future Directions
Synthesis Optimization: Current yields (~65%) could be improved via catalyst screening (e.g., phase-transfer catalysts) .
Application Expansion: Exploration in agrochemicals (e.g., herbicides) remains underexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume